6-Methylquinolin-3-OL
Description
Overview of the Quinoline (B57606) Scaffold in Chemical and Medicinal Chemistry
The quinoline ring system is a privileged scaffold in drug discovery, forming the structural core of numerous therapeutic agents. nih.govdoi.org This nitrogen-containing heterocyclic compound is not only a key component in a variety of natural products, particularly alkaloids, but also a versatile building block in synthetic organic chemistry. nih.govnumberanalytics.com The adaptability of the quinoline structure allows for functionalization at various positions, leading to a diverse array of derivatives with a wide range of pharmacological properties. frontiersin.org These properties include anticancer, antimalarial, antibacterial, anti-inflammatory, and antiviral activities, making quinoline and its analogues a focal point of intense research in medicinal chemistry. nih.govnih.govorientjchem.org The ability of the quinoline nucleus to interact with various biological targets has solidified its importance in the development of novel therapeutic agents. orientjchem.org
Historical Context and Evolution of Quinoline Research
The history of quinoline is intrinsically linked to the fight against malaria. Quinoline was first isolated from coal tar in 1834. numberanalytics.comwikipedia.org Its name is derived from quinine, a natural alkaloid extracted from the bark of the Cinchona tree, which has been used for centuries to treat malaria. numberanalytics.comglobalresearchonline.net The development of synthetic quinoline-based antimalarial drugs, such as chloroquine (B1663885) in the 1940s, marked a significant milestone in medicine. globalresearchonline.net Over the decades, research has expanded beyond antimalarial applications, with scientists exploring the potential of quinoline derivatives in treating a multitude of diseases. nih.gov The evolution of synthetic methodologies, including the classical Skraup and Friedländer syntheses, as well as modern metal-catalyzed reactions, has greatly facilitated the exploration of the chemical space around the quinoline scaffold. nih.govfrontiersin.org
Rationale for Focusing Research on 6-Methylquinolin-3-OL and Substituted Quinolinols
The strategic placement of substituents on the quinoline ring can profoundly influence the biological activity of the resulting compound. Substituted quinolinols, in particular, have garnered significant attention due to their diverse pharmacological profiles. The hydroxyl group at the 3-position and the methyl group at the 6-position of this compound are of particular interest. The hydroxyl group can participate in hydrogen bonding and act as a key interaction point with biological targets, while the methyl group can influence the compound's lipophilicity and metabolic stability.
Research into substituted 8-quinolinols has demonstrated their potential as antifungal and amebicidal agents, with activity being dependent on the nature and position of the substituents. ajtmh.orgnih.govacs.org For instance, studies have shown that halogenated 8-quinolinol-5- and 7-sulfonic acids exhibit significant fungal inhibition. fordham.edu The investigation of this compound is a logical progression of this research, aiming to understand how substitution at different positions of the quinoline ring fine-tunes its biological effects.
Current State of Research on this compound: A Review of Foundational Studies
While specific, in-depth studies focusing exclusively on the biological activities of this compound are still emerging, foundational research provides a basis for its potential. The synthesis of related compounds, such as 3-(hydroxymethyl)-6-methylquinolin-2-ol, has been reported, outlining synthetic pathways that could be adapted for this compound. medcraveonline.com Research into the broader class of methylquinolines indicates their utility as precursors in the synthesis of fluorescent dyes and other complex molecules. smolecule.com Furthermore, studies on the biodegradation of 6-methylquinoline (B44275) by certain bacteria contribute to understanding its environmental fate. smolecule.com The exploration of quinoline derivatives continues to be a vibrant area of research, with compounds like this compound representing a frontier for the discovery of new chemical entities with potential therapeutic applications.
Data on Related Quinoline Derivatives
The following table summarizes information on various quinoline derivatives, highlighting the diversity of this class of compounds.
| Compound Name | CAS Number | Molecular Formula | Key Research Area |
| 6-Methylquinoline | 91-62-3 | C10H9N | Precursor for dyes, chemical intermediate |
| 7-Methylquinolin-6-ol | 84583-52-8 | C10H9NO | Building block for complex molecules |
| 8-fluoro-6-methylquinolin-3-ol | 1469183-76-3 | C10H8FNO | Chemical synthesis |
| 6-amino-2-methylquinolin-3-ol | 2137574-06-0 | C10H10N2O | Chemical synthesis |
| 3-(hydroxymethyl)-6-methylquinolin-2-ol | Not Available | C11H11NO2 | Synthesis and characterization |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-methylquinolin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-7-2-3-10-8(4-7)5-9(12)6-11-10/h2-6,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSNXPXPWIJKKDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC(=CN=C2C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90622957 | |
| Record name | 6-Methylquinolin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90622957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
315228-46-7 | |
| Record name | 6-Methylquinolin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90622957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comprehensive Spectroscopic and Advanced Analytical Characterization Techniques in Research
High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis
High-resolution mass spectrometry (HRMS) is an indispensable tool for determining the precise molecular weight and elemental composition of a compound. For 6-Methylquinolin-3-OL (C₁₀H₉NO), the expected monoisotopic mass can be calculated with high accuracy. This technique provides unambiguous confirmation of the molecular formula by measuring the mass-to-charge ratio (m/z) to several decimal places.
Fragmentation analysis, typically performed using tandem mass spectrometry (MS/MS), offers insights into the compound's structure. The fragmentation of this compound would likely proceed through pathways characteristic of quinoline (B57606) derivatives. Initial fragmentation might involve the loss of a hydrogen radical or a CO molecule from the hydroxyl group. Further fragmentation could involve the cleavage of the heterocyclic ring or the loss of the methyl group. The fragmentation pattern provides a structural fingerprint that helps in confirming the identity of the molecule. nih.govresearchgate.net
Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound
| Parameter | Predicted Value |
|---|---|
| Molecular Formula | C₁₀H₉NO |
| Calculated Exact Mass | 159.06841 u |
| [M+H]⁺ Ion | 160.07569 u |
| Common Fragmentation Pathways | Loss of CO, loss of CH₃, cleavage of the quinoline ring system |
Note: The data in this table is predicted based on the chemical structure and has not been experimentally verified.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for elucidating the detailed structure of organic molecules by providing information about the chemical environment of individual atoms.
¹H-NMR spectroscopy provides information on the number, environment, and connectivity of protons in a molecule. For this compound, the spectrum is expected to show distinct signals for the methyl protons, the aromatic protons on the quinoline ring, and the hydroxyl proton.
Methyl Protons (-CH₃): A singlet peak is expected, typically in the upfield region (around 2.5 ppm), corresponding to the three equivalent protons of the methyl group at the C6 position. chemicalbook.com
Aromatic Protons: The protons on the quinoline ring will appear in the downfield region (typically 7.0-9.0 ppm). Their specific chemical shifts and coupling patterns (doublets, triplets, or multiplets) depend on their position relative to the nitrogen atom, the hydroxyl group, and the methyl group. Protons adjacent to the nitrogen atom (e.g., at C2 and C8) are generally the most deshielded.
Hydroxyl Proton (-OH): The hydroxyl proton will appear as a broad singlet, and its chemical shift can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding.
Table 2: Predicted ¹H-NMR Chemical Shifts for this compound
| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| -CH₃ (at C6) | ~2.5 | Singlet (s) |
| -OH (at C3) | Variable | Broad Singlet (br s) |
| Aromatic H (H2, H4, H5, H7, H8) | 7.0 - 9.0 | Doublet (d), Multiplet (m) |
Note: The data in this table is predicted based on the chemical structure and has not been experimentally verified.
¹³C-NMR spectroscopy provides information about the carbon framework of a molecule. Since this compound has ten carbon atoms in unique chemical environments, ten distinct signals are expected in the proton-decoupled ¹³C-NMR spectrum.
Methyl Carbon (-CH₃): This carbon will appear at the most upfield position, typically around 20-25 ppm. libretexts.org
Aromatic and Heterocyclic Carbons: The eight carbons of the quinoline ring system will resonate in the downfield region (110-160 ppm). The carbon atom bonded to the hydroxyl group (C3) and the carbons adjacent to the nitrogen atom (C2, C8a) are expected to be significantly deshielded. libretexts.orgepa.gov The carbon bearing the methyl group (C6) and the other aromatic carbons will have shifts influenced by their respective electronic environments. Quaternary carbons (those without attached protons, like C4a, C6, C8a, and C3) often show weaker signals. oregonstate.edu
Table 3: Predicted ¹³C-NMR Chemical Shift Ranges for this compound
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
|---|---|
| -CH₃ | 20 - 25 |
| Aromatic C-H | 115 - 140 |
| Aromatic C-N | 145 - 155 |
| Aromatic C-O | 150 - 160 |
| Aromatic Quaternary C | 120 - 150 |
Note: The data in this table is predicted based on the chemical structure and has not been experimentally verified.
Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the signals from ¹H and ¹³C spectra, especially for complex molecules.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other (typically on adjacent carbons). This would be instrumental in assigning the specific positions of the aromatic protons by tracing the connectivity around the rings. libretexts.orgyoutube.com
HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates proton signals with the signals of the carbons to which they are directly attached. This would definitively link the assigned proton signals to their corresponding carbon signals, confirming the assignments made in the 1D spectra. libretexts.orgyoutube.com
HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment shows correlations between protons and carbons over two or three bonds. This is particularly useful for identifying quaternary carbons and piecing together the molecular fragments. youtube.com
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound is expected to display characteristic absorption bands for its key functional groups.
O-H Stretch: A strong and broad absorption band is expected in the region of 3200-3600 cm⁻¹ due to the stretching vibration of the hydroxyl group, with the broadening caused by hydrogen bonding. libretexts.org
Aromatic C-H Stretch: Absorption bands just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹) are characteristic of C-H stretching in the aromatic quinoline ring. vscht.cz
Aliphatic C-H Stretch: Absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) correspond to the C-H stretching of the methyl group. vscht.cz
C=C and C=N Stretches: The quinoline ring contains both C=C and C=N bonds, which will result in a series of sharp, medium-to-strong absorption bands in the 1450-1650 cm⁻¹ region. specac.com
C-O Stretch: A strong absorption band corresponding to the C-O stretching of the hydroxyl group is expected in the 1200-1300 cm⁻¹ range. specac.com
Table 4: Predicted FT-IR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| O-H Stretch | 3200 - 3600 | Strong, Broad |
| Aromatic C-H Stretch | 3000 - 3100 | Medium, Sharp |
| Aliphatic C-H Stretch | 2850 - 2960 | Medium, Sharp |
| C=C / C=N Ring Stretches | 1450 - 1650 | Medium to Strong |
| C-O Stretch | 1200 - 1300 | Strong |
Note: The data in this table is predicted based on the chemical structure and has not been experimentally verified.
Electronic Absorption and Fluorescence Spectroscopy for Photophysical Property Characterization
Electronic absorption (UV-Visible) and fluorescence spectroscopy provide information about the electronic transitions within a molecule and its photophysical properties. The quinoline ring system is a well-known chromophore and fluorophore.
UV-Visible Absorption: this compound is expected to exhibit strong absorption in the ultraviolet (UV) region, typically between 250 and 350 nm. These absorptions are due to π → π* electronic transitions within the conjugated aromatic system of the quinoline ring. The presence and position of the methyl and hydroxyl substituents will influence the exact wavelengths of maximum absorption (λ_max). mdpi.comresearchgate.net
Fluorescence Emission: Upon excitation with UV light, many quinoline derivatives exhibit fluorescence. This compound is also expected to be fluorescent, emitting light at a longer wavelength than it absorbs (a phenomenon known as the Stokes shift). The emission spectrum would provide information about the energy of the first excited singlet state. The fluorescence properties, including quantum yield and lifetime, are sensitive to the molecular environment, such as the polarity of the solvent. mdpi.com
Table 5: Predicted Photophysical Properties for this compound
| Property | Predicted Characteristics |
|---|---|
| UV-Vis Absorption (λ_max) | Expected in the 250-350 nm range, corresponding to π → π* transitions. |
| Fluorescence Emission (λ_em) | Expected at a wavelength longer than the absorption maximum. |
Note: The data in this table is predicted based on the chemical structure and has not been experimentally verified.
Single-Crystal X-ray Diffraction for Definitive Solid-State Structural Determination
Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional atomic arrangement of a crystalline solid. mdpi.comucl.ac.uk This technique provides unambiguous information on bond lengths, bond angles, and intermolecular interactions in the solid state, confirming the molecular structure and stereochemistry. mdpi.com
The process involves irradiating a single crystal of the compound with an X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be resolved. mdpi.com For "this compound", obtaining a suitable single crystal would allow for the unequivocal confirmation of its planar quinoline ring system, the positions of the methyl and hydroxyl substituents, and the packing of the molecules in the crystal lattice. While a crystal structure for "this compound" itself is not publicly available, analysis of closely related structures, such as "3-[(2-Chloro-6-methylquinolin-3-yl)methyl]quinazolin-4(3H)-one," demonstrates the level of detail this technique provides. researchgate.net
Table 3: Representative Crystallographic Data for a 6-Methylquinoline (B44275) Derivative This table presents plausible data for this compound, illustrating the parameters obtained from an SCXRD experiment.
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₀H₉NO |
| Formula Weight | 159.19 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.51 |
| b (Å) | 5.95 |
| c (Å) | 16.23 |
| α (°) | 90 |
| β (°) | 105.2 |
| γ (°) | 90 |
| Volume (ų) | 792.4 |
| Z | 4 |
Chromatographic Methods for Purity Assessment and Separation
Chromatographic techniques are essential for the separation, identification, and quantification of "this compound", ensuring its purity and isolating it from reaction mixtures or impurities.
High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for separating components of a mixture. nih.gov In a typical HPLC analysis for a compound like "this compound", a solution of the sample is injected into a column packed with a stationary phase (e.g., C18). A liquid mobile phase is then pumped through the column, and the components separate based on their differential partitioning between the two phases. nih.gov Detection is commonly performed using a UV-Vis detector set to a wavelength where the analyte absorbs strongly. A validated HPLC method provides reliable data on the purity of the compound, with key parameters including linearity, precision, and recovery. nih.gov
Ultra-Performance Liquid Chromatography (UPLC) is an advancement of HPLC that utilizes smaller stationary phase particles (typically <2 µm) and higher pressures. nih.gov This results in significantly improved resolution, higher sensitivity, and much faster analysis times compared to traditional HPLC. nih.gov A UPLC method for "this compound" would allow for rapid purity checks and quantitative analysis with greater efficiency, making it suitable for high-throughput screening applications. The enhanced resolution can also aid in separating closely related impurities that might not be resolved by HPLC.
Table 4: Illustrative Method Validation Parameters for HPLC/UPLC Analysis of this compound
| Parameter | HPLC | UPLC |
|---|---|---|
| Column | C18 (5 µm, 4.6 x 150 mm) | C18 (1.7 µm, 2.1 x 50 mm) |
| Mobile Phase | Acetonitrile:Water (60:40) | Acetonitrile:Water (60:40) |
| Flow Rate | 1.0 mL/min | 0.5 mL/min |
| Retention Time (tR) | 4.8 min | 1.5 min |
| Linear Range | 1 - 200 µg/mL | 0.5 - 200 µg/mL |
| Limit of Detection (LOD) | 0.1 µg/mL | 0.05 µg/mL |
| Precision (%RSD) | < 2.0% | < 1.5% |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection provided by mass spectrometry. This hyphenated method is exceptionally well-suited for the identification and quantification of volatile and semi-volatile compounds, such as this compound, in complex mixtures. In a typical GC-MS analysis, the compound is first vaporized and separated from other components based on its boiling point and affinity for the GC column's stationary phase. As the separated compound elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, a unique fingerprint based on the mass-to-charge ratio of the fragments, allows for definitive identification.
While specific, detailed research findings from GC-MS analyses performed directly on this compound are not extensively documented in publicly available literature, its expected behavior can be inferred from its structure and by comparing it to the well-characterized, structurally related compound, 6-Methylquinoline.
The primary structural difference is the presence of a hydroxyl (-OH) group at the 3-position of the quinoline ring. This functional group is expected to significantly influence the compound's properties in a GC-MS system. The hydroxyl group increases the polarity of the molecule, which typically leads to a longer retention time compared to its non-hydroxylated counterpart, 6-Methylquinoline, especially on standard non-polar or semi-polar GC columns. The retention time is a critical parameter for the initial identification of a compound in a chromatogram.
The mass spectrum of this compound is also predicted to differ significantly from that of 6-Methylquinoline due to the hydroxyl group. Upon ionization in the mass spectrometer (commonly by electron ionization), the molecule will form a molecular ion (M⁺•). The subsequent fragmentation pattern provides the basis for structural elucidation.
For comparison, the GC-MS data for the parent compound, 6-Methylquinoline, is well-established.
Table 1: Experimental GC-MS Data for 6-Methylquinoline
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₀H₉N | nih.gov |
| Molecular Weight | 143.19 g/mol | nih.gov |
| Kovats Retention Index (Standard Non-Polar) | ~1321 - 1358 | nih.gov |
The fragmentation of this compound (Molecular Weight: 159.19 g/mol) would be expected to follow pathways characteristic of both quinolines and phenols. The molecular ion peak (M⁺•) should be observed at m/z 159. Key fragmentation events would likely include the loss of stable neutral molecules or radicals. A primary fragmentation pathway for aromatic alcohols is the cleavage of the C-O bond or rearrangements involving the hydroxyl group.
A significant fragmentation pathway would likely involve the loss of carbon monoxide (CO), a common fragmentation for phenolic compounds, leading to a fragment ion. Another expected fragmentation is the loss of a hydrogen radical from the hydroxyl group to form a stable ion at m/z 158.
Table 2: Predicted Key Mass Spectrometry Fragments for this compound
| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |
|---|---|---|
| 159 | [M]⁺• (Molecular Ion) | Ionization of the parent molecule |
| 158 | [M-H]⁺ | Loss of a hydrogen radical from the -OH group |
| 131 | [M-CO]⁺• | Loss of neutral carbon monoxide |
This predictive analysis underscores the utility of GC-MS in distinguishing between closely related isomers and hydroxylated analogues. The distinct retention times and unique fragmentation patterns allow for the unambiguous identification of specific compounds like this compound, even in the absence of a dedicated library standard, by applying fundamental principles of chromatography and mass spectrometry.
Investigation of Biological Activities and Molecular Mechanisms of 6 Methylquinolin 3 Ol and Its Derivatives
Antimicrobial Activity Research
Derivatives of the quinoline (B57606) scaffold have been extensively studied for their antimicrobial properties, demonstrating a broad spectrum of activity against various pathogens. nih.gov Research in this area has explored their effectiveness against bacteria, fungi, and viruses, and has sought to elucidate the underlying molecular mechanisms of their action.
Antibacterial Efficacy Against Diverse Pathogens
Quinoline derivatives have shown considerable promise as antibacterial agents, with studies reporting their activity against a range of Gram-positive and Gram-negative bacteria. While specific data for 6-Methylquinolin-3-OL is limited, research on structurally related compounds provides valuable insights. For instance, certain quinoline-based hydroxyimidazolium hybrids have demonstrated potent anti-staphylococcal activity. nih.gov One such hybrid, bearing a 6-methyl substituent, was found to be a potent inhibitor of Staphylococcus aureus, highlighting the potential contribution of the methyl group at the 6-position to antibacterial efficacy. nih.gov
Furthermore, a variety of quinoline derivatives have been synthesized and evaluated for their in vitro antibacterial activity against several pathogenic strains, with many exhibiting good antibacterial properties. nih.gov The antibacterial potential of quinoline derivatives is often attributed to their ability to interfere with essential bacterial processes. nih.gov
Table 1: Antibacterial Activity of Selected Quinoline Derivatives
| Compound/Derivative | Pathogen | Activity | Reference |
|---|---|---|---|
| Quinoline-based hydroxyimidazolium hybrid (with 6-Me substituent) | Staphylococcus aureus | Potent inhibition | nih.gov |
| Various quinoline hybrids | Multiple pathogenic strains | Good antibacterial activities | nih.gov |
Antiviral Investigations
The quinoline scaffold has demonstrated notable antiviral activity against a variety of viruses. nih.govnih.gov Quinoline derivatives have been found to be potent against several viral strains, including Zika virus, enterovirus, herpes virus, human immunodeficiency virus (HIV), Ebola virus, hepatitis C virus, SARS virus, and MERS virus. nih.govnih.gov
Novel quinoline derivatives have been synthesized and shown to be active against Dengue virus serotype 2 in vitro. mdpi.com These compounds appear to act at an early stage of the virus life cycle and are not virucidal. mdpi.com The broad-spectrum antiviral potential of quinoline derivatives positions them as a valuable scaffold for the development of new antiviral therapeutics. nih.govnih.gov
Exploration of Specific Antimicrobial Mechanisms (e.g., DNA Gyrase and Topoisomerase Inhibition)
A key mechanism through which many quinoline-based antibacterial agents exert their effect is the inhibition of bacterial DNA gyrase and topoisomerase IV. nih.govmdpi.comtargetmol.com These enzymes are essential for bacterial DNA replication, transcription, and repair, making them attractive targets for antibiotics. targetmol.com
Novel 3-fluoro-6-methoxyquinoline derivatives have been developed as potent inhibitors of bacterial type II topoisomerases. nih.gov One such compound demonstrated excellent in vitro activity against S. aureus with a MIC90 of 0.125μg/mL. nih.gov Enhanced inhibition of Topoisomerase IV by these derivatives correlated with improved activity against resistant bacterial strains. nih.gov Furthermore, new quinoline hybrids have been synthesized and shown to inhibit S. aureus DNA gyrase, with some compounds exhibiting inhibitory activity comparable to the known inhibitor novobiocin. nih.gov Molecular docking studies have helped to rationalize the observed antibacterial activity by showing how these compounds bind to the ATP binding site of S. aureus gyrase B. nih.gov
Antineoplastic and Anticancer Research
The quinoline core is a constituent of several anticancer drugs and has been a focus of research for the development of new antineoplastic agents. Derivatives of this compound have been investigated for their ability to inhibit the growth of cancer cells and induce programmed cell death.
Studies on Inhibition of Cancer Cell Proliferation and Apoptosis Induction
Numerous quinoline derivatives have demonstrated significant activity in inhibiting the proliferation of various cancer cell lines. A series of N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamides, which are structurally related to this compound, were synthesized and showed inhibitory activity against human epithelial colorectal adenocarcinoma (Caco-2) and human colon cancer (HCT-116) cell lines. One derivative, compound 16, exhibited an IC50 of 13 µM against Caco-2 cells.
The induction of apoptosis, or programmed cell death, is a key mechanism by which many anticancer agents eliminate tumor cells. nih.gov A quinoline derivative, 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine (6MN-4-AQ), was found to induce both apoptosis and autophagic cell death in pancreatic cancer cell lines. nih.gov This compound reduced cell viability in a concentration-dependent manner (2-16 μM) and induced apoptosis through the activation of Caspase-3 and cleavage of PARP. nih.gov Furthermore, a potent antitumor agent, 6-Nitro-2-(3-hydroxypropyl)-1H-benz[de]isoquinoline-1,3-dione, induced apoptosis in MOLT-4 cells, which was mediated by the activation of both caspase 3 and 6. nih.gov
Pyrano[3,2-c]quinolone analogues have also been evaluated for their anticancer activity, with some compounds showing potent activity against liver and breast cancer cell lines. scirp.orgresearchgate.net These compounds are thought to exert their antitumor activity by binding to the topoisomerase-II-DNA complex, leading to DNA fragmentation and ultimately apoptosis. researchgate.net
Table 2: Anticancer Activity of Selected Quinoline Derivatives
| Compound/Derivative | Cancer Cell Line | IC50/Activity | Mechanism of Action | Reference |
|---|---|---|---|---|
| N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamide (compound 16) | Caco-2 | 13 µM | Inhibition of cell proliferation | |
| 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine (6MN-4-AQ) | Pancreatic cancer cells | 2-16 µM (concentration-dependent) | Induction of apoptosis and autophagy | nih.gov |
| 6-Nitro-2-(3-hydroxypropyl)-1H-benz[de]isoquinoline-1,3-dione | MOLT-4 | Induces apoptosis at 10 µM | Caspase 3 and 6 activation | nih.gov |
| Pyrano[3,2-c]quinolone analogues | Liver (Hep-G2) and Breast (MCF-7) cancer cells | Potent activity | Topoisomerase II inhibition, Apoptosis | scirp.orgresearchgate.net |
| N-alkylated, 2-oxoquinoline derivatives | HEp-2 (larynx tumor) | IC50 (%) in the range of 49.01–77.67% | Cytotoxic activity |
Tubulin Polymerization Inhibition Studies
Derivatives of the quinoline scaffold have been identified as potent inhibitors of tubulin polymerization, a key mechanism in cell division, making them a subject of interest in oncology research. Studies have shown that certain quinoline derivatives can disrupt the microtubule cytoskeleton, which is crucial for mitotic spindle formation, by binding to the colchicine site on tubulin. nih.gov
One study on a series of quinoline derivatives demonstrated their ability to inhibit tubulin polymerization with varying efficacy. For instance, compounds designated as 3b and 3d were found to be the most active inhibitors, with IC50 values of 13.29 µM and 13.58 µM, respectively. researchgate.net These values indicate a significant inhibitory effect on tubulin assembly. In comparison, other derivatives in the same study, compounds 8 and 13, showed lower activity with IC50 values of 22.21 µM and 24.73 µM, respectively. researchgate.net For reference, colchicine, a well-known tubulin polymerization inhibitor, has an IC50 value of 9.21 µM. researchgate.net
Another research effort focusing on quinolin-6-yloxyacetamides (QAs) found that these compounds are strong inhibitors of tubulin polymerization, with nearly complete inhibition observed at a concentration of 5 µM. nih.gov The anti-proliferative activity of these compounds was found to be in agreement with their polymerization inhibition capabilities. nih.gov Furthermore, a novel quinoline derivative, compound 4c, was reported to successfully inhibit tubulin polymerization with an IC50 value of 17 ± 0.3 μM. researchgate.net
| Compound | IC50 (µM) |
|---|---|
| Compound 3b | 13.29 |
| Compound 3d | 13.58 |
| Compound 8 | 22.21 |
| Compound 13 | 24.73 |
| Compound 4c | 17 ± 0.3 |
| Colchicine (Reference) | 9.21 |
Survivin Inhibition Mechanisms
Survivin, a member of the inhibitor of apoptosis protein (IAP) family, is a key target in cancer therapy due to its roles in regulating cell division and inhibiting apoptosis. The hydroxyquinoline scaffold, a core component of this compound, has been a foundation for the development of selective survivin inhibitors.
Research into derivatives of a lead compound, MX-106, which is based on a hydroxyquinoline scaffold, has led to the identification of potent survivin inhibitors. nih.gov One such derivative, compound 12b, demonstrated an average IC50 value of 1.4 µM across a panel of melanoma, breast, and ovarian cancer cell lines. nih.gov Mechanistic studies have indicated that these hydroxyquinoline-based inhibitors function by selectively suppressing the expression of survivin, which in turn induces apoptosis in cancer cells. nih.gov The 8-hydroxyquinoline (B1678124) moiety has been identified as being important for the antiproliferative activities of these compounds. nih.gov
Modulation of Cellular Pathways (e.g., ATG5-Dependent Autophagy)
Autophagy is a cellular self-degradation process that is essential for maintaining cellular homeostasis. The protein ATG5 is a key component in the autophagy pathway. While the direct effects of this compound on ATG5-dependent autophagy are not yet fully elucidated, understanding this pathway is crucial in the context of parasitic diseases.
In Leishmania major, the ATG12-ATG5 conjugation system is necessary for the formation of autophagosomes. nih.gov Parasites lacking the ATG5 gene (Δatg5) are unable to form autophagosomes, exhibit morphological abnormalities, and have significantly reduced virulence. nih.gov These mutants also show increased mitochondrial mass but have reduced mitochondrial membrane potential. nih.gov This suggests that the absence of ATG5 and the subsequent disruption of autophagy lead to a dysfunctional mitochondrion, which impairs the parasite's energy generation and reduces its virulence. nih.gov
Anti-inflammatory Research
Quinoline derivatives have demonstrated notable anti-inflammatory properties in various experimental models. These compounds have been shown to inhibit key inflammatory mediators and pathways.
In a study evaluating different types of quinoline derivatives, several compounds exhibited significant anti-inflammatory activity. For example, in the xylene-induced ear edema test in mice, compounds 3g and 6d showed the greatest anti-inflammatory activity with inhibition percentages of 63.19% and 68.28%, respectively, 30 minutes after administration. epa.govresearchgate.net These compounds were found to be more potent than the reference drug, ibuprofen. epa.govresearchgate.net The most effective compound, 6d, was also shown to significantly inhibit the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in a dose-dependent manner in lipopolysaccharide (LPS)-stimulated mouse macrophages. epa.govresearchgate.net
Another synthetic quinoline derivative, 2-(4-Methoxyphenyl)benzo[h]quinoline-4-carboxylic acid (QC), which is a hybrid of tomoxiprole and naproxen, displayed high anti-inflammatory effects at a dose of less than 6.562 mg/kg, comparable to the reference drugs diclofenac (5 mg/kg) and celecoxib (100 mg/kg). nih.gov Docking studies suggested that this quinoline derivative could strongly inhibit the COX-2 enzyme. nih.gov
| Compound | Inhibition of Edema (%) | Test Model |
|---|---|---|
| Compound 3g | 63.19 | Xylene-induced ear edema |
| Compound 6d | 68.28 | Xylene-induced ear edema |
Antiparasitic and Antimalarial Studies
Antileishmanial Activity
The quinoline scaffold is a promising framework for the development of new antileishmanial agents. frontiersin.org Both 3-substituted and 6-substituted quinolines have shown significant activity against Leishmania parasites.
In a study of novel 3-substituted quinolines, compound 3b demonstrated potent activity against Leishmania chagasi-infected macrophages, being 8.3-fold more active than the standard pentavalent antimony treatment. nih.gov Research on 6-substituted quinolines linked to oxadiazole-thiosemicarbazides also revealed excellent antileishmanial activity against L. major promastigotes, with IC50 values in the submicromolar range. frontiersin.org Specifically, fluorinated derivatives 9a and 9b were the most potent, with IC50 values of 0.10 µM and 0.15 µM, respectively. frontiersin.org
| Compound | Target | IC50 (µM) |
|---|---|---|
| Derivative 9a | L. major promastigotes | 0.10 |
| Derivative 9b | L. major promastigotes | 0.15 |
Antitrypanosomal Efficacy
Derivatives of 1,2-dihydroquinolin-6-ol have been investigated for their efficacy against Trypanosoma brucei rhodesiense, the parasite responsible for African trypanosomiasis. A synthetic optimization study based on a lead antitrypanosomal compound led to the development of several N1-substituted derivatives with nanomolar IC50 values. researchgate.netacs.org
One of the most active compounds, 1-Benzyl-1,2-dihydro-2,2,4-trimethylquinolin-6-yl acetate (10a), displayed an IC50 value of 0.014 µM against T. b. rhodesiense STIB900 in vitro, with a selectivity index of 1700. researchgate.netacs.org Further research into new amide derivatives of 3-aminoquinoline also identified compounds with potent antitrypanosomal activities, with IC50 values in the range of 1–6 nM. nih.gov Compounds 11n and 11v from this series were particularly promising, with an IC50 of 1.0 nM. nih.gov
| Compound | Target | IC50 |
|---|---|---|
| Compound 10a | T. b. rhodesiense STIB900 | 0.014 µM |
| Compound 11n | Trypanosoma | 1.0 nM |
| Compound 11v | Trypanosoma | 1.0 nM |
Antimalarial Activity Profiles
The quinoline scaffold is a cornerstone in the development of antimalarial agents, with foundational drugs like chloroquine (B1663885) and primaquine belonging to this class. nih.govscielo.br Research into derivatives of this compound continues this legacy, exploring novel structures to combat drug-resistant strains of Plasmodium falciparum. Studies have synthesized and evaluated a wide range of quinoline analogues, revealing moderate to strong antimalarial activity. For instance, certain synthesized quinoline derivatives demonstrated IC50 values against P. falciparum ranging from 0.014 to 5.87 µg/mL. nih.gov
Significant potency has been observed in hybrid molecules. A pyrazole-quinoline derivative, for example, exhibited an IC50 value of 0.036 µg/mL, which is comparable to the standard drug chloroquine's IC50 of 0.020 µg/mL. nih.gov Further molecular hybridization efforts have produced conjugates with even greater activity; a harmine and chloroquine conjugate linked via a triazole showed an exceptionally low IC50 value of 2 nM against a chloroquine-sensitive strain of the parasite. nih.gov In a high-throughput screening, a 2,3,8-trisubstituted quinoline compound was identified with an excellent inhibition profile against P. falciparum (IC50 = 22 nM). scielo.br The mechanism of action for many quinoline-based drugs involves interfering with the parasite's detoxification process. In the parasite's digestive vacuole, hemoglobin degradation releases toxic heme, which is normally polymerized into non-toxic hemozoin. nih.gov Quinoline derivatives can accumulate in this vacuole and inhibit the polymerization process, leading to a buildup of free heme and subsequent parasite death. nih.gov
| Compound/Derivative Class | Target/Strain | Activity (IC50) | Reference |
|---|---|---|---|
| General Quinoline Derivatives | Plasmodium falciparum | 0.014 - 5.87 µg/mL | nih.gov |
| 2,3,8-Trisubstituted Quinoline | P. falciparum NF54 | 22 nM | scielo.br |
| Pyrazole-Quinoline Derivative | P. falciparum | 0.036 µg/mL | nih.gov |
| Harmine-Chloroquine Conjugate | P. falciparum (CQS Pf3D) | 2 nM | nih.gov |
| Aminoquinoline Salts | P. falciparum (FCR-3, Chloroquine-Resistant) | 6 - 20 µM | openaccessjournals.com |
Neuroprotective Investigations
The quinoline framework is a subject of significant interest in the search for neuroprotective agents, particularly for neurodegenerative disorders like Parkinson's and Alzheimer's diseases. The brain's high oxygen consumption makes it particularly vulnerable to oxidative stress, a condition characterized by an excess of reactive oxygen species (ROS) that antioxidant systems cannot counteract. nih.gov
A large-scale computational analysis of over 8,500 quinoline derivatives was performed to identify candidates with potential multifunctional antioxidant and neuroprotective activities. researchgate.net This research highlighted derivatives predicted to act as inhibitors of key enzymes involved in neurodegeneration, such as acetylcholinesterase (AChE), monoamine oxidase type B (MAO-B), and catechol-O-methyltransferase (COMT). nih.govresearchgate.net The antioxidant activity of these compounds is linked to their ability to donate hydrogen atoms or single electrons, which neutralizes free radicals. researchgate.net Beyond computational models, laboratory studies on related structures like 6-aminoquinoxaline derivatives have demonstrated a neuroprotective effect on dopaminergic neurons in cellular models of Parkinson's disease. nih.gov The mechanisms underlying the neuroprotective effects of quinoline-related alkaloids are diverse and include reducing oxidative stress, regulating autophagy, and maintaining intracellular calcium homeostasis. mdpi.com
Research on Other Significant Biological Activities
Derivatives of quinoline, particularly quinazolinones, have been extensively investigated for their potential as anticonvulsant agents. researchgate.netnih.govmdpi.com These compounds are often evaluated in standard preclinical models, such as the maximal electroshock (MES) test, which predicts efficacy against generalized tonic-clonic seizures, and the subcutaneous pentylenetetrazole (scPTZ) test, which is indicative of activity against absence seizures. mdpi.com
Research has shown that specific structural modifications to the quinoline core significantly influence anticonvulsant activity. A series of 8-substituted quinolines featuring a 2-hydroxypropyloxyquinoline moiety displayed excellent activity in both MES and scMet (subcutaneous pentylenetetrazole) screens. jst.go.jp Notably, compound 20 from this series, 8-(3′-(4″-phenylpiperazino)-2′-hydroxypropyloxy)quinoline, was identified as a potent anticonvulsive agent. jst.go.jp In studies on quinazoline analogues, certain derivatives exhibited 100% protection against PTZ-induced clonic convulsions, with one compound showing a median effective dose (ED50) of 11.79 mg/kg. nih.gov These findings underscore the potential of the quinoline scaffold in designing new therapeutic options for epilepsy. researchgate.net
| Compound/Derivative Class | Test Model | Activity (ED50) | Protection | Reference |
|---|---|---|---|---|
| 8-Substituted Quinolines | MES, scMet | Not specified | Excellent activity | jst.go.jp |
| Quinazoline Analogue | PTZ-induced convulsions | 11.79 mg/kg | 100% | nih.gov |
| Quinazoline Analogue | PTZ-induced convulsions | 73.1 mg/kg | 100% | nih.gov |
| N-substituted-6-fluoro-quinazoline-4-amine (Compound 5d) | scPTZ | 140 mg/kg | Not specified | mdpi.com |
Tuberculosis, caused by Mycobacterium tuberculosis, remains a major global health challenge, necessitating the development of novel drugs to combat resistance. Quinoline and its derivatives have demonstrated significant potential as antitubercular agents. nih.gov A range of quinolone derivatives have been synthesized and tested against the M. tuberculosis H37Rv strain, with several compounds exhibiting potent activity. rsc.org
One study identified derivatives with minimal inhibitory concentration (MIC) values between 1.2 and 3 µg/mL. rsc.org Some of these compounds also showed excellent activity against multidrug-resistant tuberculosis (MDR-TB) strains, with one derivative recording an MIC of 0.9 µg/mL. rsc.org The mechanism of action for some quinoline derivatives involves the inhibition of essential bacterial enzymes. For instance, certain arylated quinoline carboxylic acids have been shown to inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication. mdpi.com Another approach involved creating hybrid molecules combining quinoline and thiosemicarbazide pharmacophores, which resulted in compounds with MIC values ranging from 2 to 8 µg/mL, potentially through the inhibition of the KatG protein. nih.gov These findings highlight the versatility of the quinoline scaffold as a foundation for developing new anti-TB agents. rsc.orgnih.gov
| Compound/Derivative Class | Target/Strain | Activity (MIC) | Reference |
|---|---|---|---|
| Quinolone Derivatives (e.g., 6b21) | MDR-TB | 0.9 µg/mL | rsc.org |
| Quinolone Derivatives (e.g., 6b6, 6b12) | M. tuberculosis H37Rv | 1.2 - 3 µg/mL | rsc.org |
| Quinoline-Thiosemicarbazide Hybrids | M. tuberculosis H37Rv | 2 - 8 µg/mL | nih.gov |
The quinoline scaffold is a privileged structure in medicinal chemistry, demonstrating broad-spectrum antiviral activity. nih.gov Derivatives have been investigated for efficacy against a variety of viruses, including Human Immunodeficiency Virus (HIV), Zika virus (ZIKV), and Herpes Simplex Virus (HSV-1). nih.govnih.gov
In the context of anti-HIV research, a series of 6-aminoquinolone compounds were evaluated for their ability to inhibit HIV-1 replication. One derivative, featuring a methyl substituent at the N-1 position and a 4-(2-pyridyl)-1-piperazine moiety at the C-7 position, was particularly active, with a half-maximal effective concentration (EC50) of 0.1 µM. nih.gov The proposed mechanism for these compounds involves interaction with the Trans-Activation Response (TAR) element of the viral RNA. nih.gov Structurally related isoquinoline (B145761) derivatives have also been developed as antagonists of the CXCR4 co-receptor, which is used by some strains of HIV to enter cells. Several of these analogues showed excellent antiviral activity against both HIV-1 and HIV-2, with EC50 values below 100 nM. mdpi.com Beyond HIV, other quinoline derivatives have shown promise against different viruses. For example, certain 2,8-bis(trifluoromethyl)quinoline derivatives were found to inhibit ZIKV replication with an efficacy similar to that of the known antimalarial drug mefloquine. nih.gov
Quinoline derivatives have been explored as potential antiplatelet agents for the treatment of thrombotic diseases. nih.govnih.gov Platelet aggregation is a key process in hemostasis and thrombosis, and its inhibition is a major therapeutic strategy. Research has shown that specific quinolone derivatives can effectively inhibit platelet aggregation induced by agonists like arachidonic acid (AA) and ADP. nih.govresearchgate.net
One study identified 4-methyl-2-oxo-1,2-dihydroquinolin-6-yl acetate as a superior antiplatelet agent. researchgate.net Its mechanism of action involves the inhibition of cyclooxygenase-1 (Cox-1), which in turn down-regulates the production of thromboxane A2, a potent platelet aggregator. researchgate.net Structure-activity relationship studies on positional phenyl quinolone isomers revealed that the substitution pattern has a profound effect on activity. Among the isomers tested, 3-phenyl-4-quinolone demonstrated the highest potency against AA-induced platelet aggregation, proving superior to the non-steroidal anti-inflammatory drug indomethacin. nih.gov These findings indicate that the quinolone structure is a promising template for the development of novel antiplatelet therapies.
Antioxidant Research
Quinoline derivatives represent a significant class of compounds investigated for their antioxidant properties. researchgate.netnih.gov The antioxidant potential of these molecules is often evaluated through various in vitro assays that measure their ability to scavenge free radicals, which are implicated in numerous chronic diseases. researchgate.net Common methods include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS) radical scavenging assays. researchgate.net
Research has shown that the substitution pattern on the quinoline ring significantly influences antioxidant activity. For instance, studies on synthetic quinoline derivatives have demonstrated varied efficacy against different types of free radicals. Some derivatives show potent activity against the ABTS cation radical, while others may be more effective against the DPPH radical. nih.govmdpi.com The presence of specific functional groups, such as hydroxyl (–OH) groups, can enhance the antioxidant capacity. nih.gov The antioxidant mechanism is often related to the ability to donate a hydrogen atom or a single electron to neutralize free radicals. nih.gov
| Assay | Principle | Relevance |
|---|---|---|
| DPPH Radical Scavenging | Measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change. | Commonly used for initial screening of antioxidant activity. |
| ABTS Cation Radical Scavenging | Evaluates the capacity of a compound to neutralize the pre-formed ABTS radical cation. | Applicable to both hydrophilic and lipophilic compounds. |
Anthelmintic Activity
Derivatives of the quinoline scaffold have been a subject of investigation for their potential use against helminthic infections. researchgate.netresearchgate.net Helminthiasis is a major global health issue, and the search for new, effective anthelmintic agents is crucial due to growing resistance to existing drugs. researchgate.netnih.gov
In vitro studies are commonly used to assess the anthelmintic effectiveness of new compounds. These assays often involve exposing a model organism, such as earthworms or the nematode Caenorhabditis elegans, to the test substance and observing the time taken to cause paralysis and death. researchgate.netnih.gov The activity is typically compared against a standard reference drug, such as piperazine citrate. nih.gov Research on various quinoline derivatives has shown promising results, with some compounds exhibiting potent activity, in some cases even more powerful than the standard drugs used for comparison. researchgate.netnih.gov
Molecular Interaction and Binding Studies
Investigation of Binding to Blood Plasma Proteins (e.g., Bovine Serum Albumin, Human Serum Albumin)
The interaction of chemical compounds with blood plasma proteins is a critical factor in their pharmacokinetic profile, influencing their distribution, metabolism, and efficacy. researchgate.net Serum albumins, particularly human serum albumin (HSA) and bovine serum albumin (BSA), are the most abundant carrier proteins in plasma and are frequently used as models in biopharmaceutical studies due to their structural similarity. nih.gov The binding of a compound to these proteins can affect its bioavailability and the fraction of the free drug available to exert a therapeutic effect. bioivt.com
Studies on derivatives of 6-methylquinoline (B44275) have been conducted to characterize their binding to BSA. nih.gov Spectroscopic methods, such as fluorescence spectroscopy, are employed to monitor the intrinsic fluorescence of albumin's tryptophan residues. Changes in this fluorescence upon the addition of a compound can be used to determine binding affinities and other interaction parameters. nih.gov
Determination of Binding Mechanisms (e.g., Static and Dynamic Quenching)
Fluorescence quenching is a process that decreases the intensity of a fluorescent signal. It is a key tool for studying the interaction between a compound (quencher) and a fluorescent protein (fluorophore) like serum albumin. fiveable.me The mechanism of quenching can be broadly classified as either dynamic or static. researchgate.net
Dynamic Quenching: This occurs when the quencher collides with the fluorophore in its excited state. This process is diffusion-controlled and typically increases with rising temperature as diffusion becomes faster. researchgate.net It affects the excited state of the fluorophore, leading to a decrease in both fluorescence intensity and lifetime. fiveable.me
In the study of a 2-(5-mercapto-1,3,4-oxadiazol-2-yl)-6-methylquinolin-4-ol derivative with BSA, experimental results indicated that the fluorescence quenching of BSA was caused by a combination of both static and dynamic quenching mechanisms. nih.gov
| Characteristic | Static Quenching | Dynamic Quenching |
|---|---|---|
| Mechanism | Formation of a ground-state complex. researchgate.net | Collisional interaction with the excited-state fluorophore. researchgate.net |
| Effect on Fluorescence Lifetime | No change for uncomplexed fluorophores. fiveable.me | Decreases. fiveable.me |
| Effect of Increasing Temperature | Complex may dissociate, leading to decreased quenching. fiveable.me | Quenching increases due to faster diffusion. researchgate.net |
Analysis of Intermolecular Forces (e.g., Hydrogen Bonding, Van der Waals Interactions)
The nature of the forces driving the interaction between a compound and a protein can be elucidated by analyzing thermodynamic parameters such as the change in enthalpy (ΔH°) and entropy (ΔS°). These values provide insight into the primary intermolecular forces involved in the binding process.
For the interaction between a 6-methylquinolin derivative and BSA, thermodynamic analysis was performed. The calculated negative values for both enthalpy and entropy change (ΔH° = -35.73 kJ mol⁻¹ and ΔS° = -35.34 J mol⁻¹ K⁻¹) suggested that hydrogen bonding and van der Waals interactions were the predominant intermolecular forces governing the formation of the compound-BSA complex. nih.gov
Enzyme Inhibition and Receptor Binding Studies
ATP Synthase: ATP synthase is a crucial enzyme responsible for producing ATP, the main energy currency of the cell. mdpi.com It has been identified as a promising target for the development of new antimicrobial agents. nih.gov Bedaquiline, a diarylquinoline derivative, is an example of an ATP synthase inhibitor approved for the treatment of multidrug-resistant tuberculosis. mdpi.com It functions by binding to a subunit of the mycobacterial ATP synthase, thereby halting ATP production and leading to bacterial death. nih.gov
Aromatase: Aromatase (cytochrome P450 19A1) is a key enzyme that catalyzes the final step in the biosynthesis of estrogens from androgens. researchgate.netmdpi.com It is a significant drug target for the treatment of hormone-dependent breast cancer in postmenopausal women. mdpi.comnih.gov Aromatase inhibitors block the production of estrogen, thereby slowing the growth of cancer cells. mdpi.com Various chemical scaffolds are investigated for their ability to inhibit this enzyme. researchgate.net
LDM (Leishmania donovani): Leishmania donovani is the protozoan parasite responsible for visceral leishmaniasis, a severe and often fatal disease. nih.govnih.gov The development of new drugs is a priority due to issues with existing therapies, including toxicity and resistance. nih.gov Key enzymes within the parasite's metabolic pathways, such as those involved in DNA replication or ergosterol biosynthesis, are considered viable targets for new antileishmanial drugs. nih.govmdpi.com The goal is to identify compounds that can selectively inhibit these essential parasite enzymes without affecting the human host. mdpi.com
Structure Activity Relationship Sar and Rational Derivative Design
Elucidating the Impact of Substituent Position and Chemical Nature on Biological Activity
The position and chemical properties of substituents on the quinoline (B57606) ring system are critical determinants of biological activity. nih.gov Research on various quinoline derivatives has demonstrated that even minor structural modifications can lead to significant changes in potency and selectivity.
The position of a substituent is paramount. For instance, in studies on 8-hydroxyquinoline (B1678124) derivatives, moving a substituent from the R7 position to the R5 position was found to completely eliminate both toxicity and selectivity against certain cancer cell lines. acs.org Similarly, for 4-benzylaminoquinoline derivatives acting as PDE5 inhibitors, an ethyl group at the C8-position improved both potency and isozyme selectivity, while an electron-withdrawing group at the C6-position substantially enhanced potency. researchgate.net In the case of indolo[2,3-b]quinolines, a methyl group located on the pyridine (B92270) nitrogen was deemed essential for their cytotoxic activity. nih.gov
The chemical nature of the substituent also plays a crucial role. Studies on N-phenyl sulfonamide analogs of quinolinol revealed that a 3-chloro substituent was necessary for significant inhibitory activity. nih.gov The introduction of a chloro group has also been shown to increase the toxicity and selectivity of certain 8-hydroxyquinoline derivatives. acs.org The nature of the atom linking a substituent to the quinoline core can be equally important. In a series of 4-substituted quinolines developed as anti-tubercular agents, thioquinoline (-S-) derivatives were generally more potent than the corresponding oxyquinoline (-O-) derivatives. semanticscholar.org
| Quinoline Scaffold | Substituent/Modification | Position | Impact on Biological Activity | Source |
|---|---|---|---|---|
| 8-Hydroxyquinoline | General Substituent | Shift from R7 to R5 | Abrogated toxicity and selectivity | acs.org |
| 4-Benzylaminoquinoline | Electron-withdrawing group | C6 | Improved PDE5 potency | researchgate.net |
| 4-Benzylaminoquinoline | Ethyl group | C8 | Improved PDE5 potency and selectivity | researchgate.net |
| Indolo[2,3-b]quinoline | Methyl group | Pyridine Nitrogen | Essential for cytotoxicity | nih.gov |
| 4-Substituted quinoline | Thio (-S-) vs. Oxy (-O-) linker | C4 | Thio-derivatives showed higher anti-tubercular potency | semanticscholar.org |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Efficacy
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical equations that relate the chemical structure of a series of compounds to their biological activity. nih.gov These models are invaluable for predicting the efficacy of novel derivatives, thereby prioritizing synthetic efforts and accelerating the drug discovery process. mdpi.com
Various QSAR studies have been successfully applied to quinoline and isoquinoline (B145761) derivatives. japsonline.com For example, 3D-QSAR studies involving Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been developed for pyrimido-isoquinolin-quinone derivatives. nih.gov These models demonstrated that antibacterial activity is explained by the steric, electronic, and hydrogen-bond acceptor properties of the compounds. nih.gov
The predictive power of a QSAR model is assessed through rigorous statistical validation. Key metrics include the squared correlation coefficient (R²), which measures the goodness of fit, and the cross-validated squared correlation coefficient (Q² or CV. R²), which assesses the model's predictive ability. redalyc.org For a QSAR model of tetrahydroquinoline derivatives against lung cancer cell lines, a statistically significant model was achieved with an R² of 0.9525 and a CV. R² of 0.9719. redalyc.org Such robust models allow for the design of new derivatives with potentially enhanced efficacy against specific biological targets. jmchemsci.com
| Compound Series | Target/Activity | QSAR Model Type | Key Validation Metrics | Source |
|---|---|---|---|---|
| Pyrimido-isoquinolin-quinones | Antibacterial (MRSA) | 3D-QSAR (CoMFA, CoMSIA) | r² = 0.938 (CoMFA), 0.895 (CoMSIA) | nih.gov |
| Tetrahydroquinoline derivatives | Anticancer (A549 lung cancer) | Not specified | R² = 0.9525, CV. R² = 0.9719 | redalyc.org |
| 5-Oxo-imidazoline derivatives | Anticancer (MCF-7 breast cancer) | Not specified | R² = 0.7499, R²ext = 0.6726 | jmchemsci.com |
Design Principles for Enhancing Potency, Selectivity, and Drug-Likeness
Rational drug design aims to optimize the pharmacological profile of a lead compound. This involves a multi-parameter approach focused on enhancing potency and selectivity while ensuring favorable drug-like properties.
Potency and Selectivity: Potency can be enhanced by introducing substituents that optimize interactions with the biological target. nih.gov This can involve strategies like exploiting electrostatic interactions or displacing high-energy water molecules from a binding site. nih.gov Selectivity, the ability of a drug to act on a specific target over others, is crucial for minimizing off-target effects. For 8-hydroxyquinoline derivatives, subtle changes to substituents that alter metal chelation properties were shown to significantly impact their selective anticancer activity. acs.org
Drug-Likeness: A compound's "drug-likeness" refers to its possession of physicochemical properties consistent with known drugs, which affects its absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov A key strategy in optimizing drug-likeness is to adhere to established guidelines, such as Lipinski's Rule of Five and Veber's rules. mdpi.com These rules consider properties like:
Molecular weight (MW < 500 g/mol )
Lipophilicity (logP < 5)
Number of hydrogen bond donors (nHD ≤ 5)
Number of hydrogen bond acceptors (nHA ≤ 10)
Topological Polar Surface Area (TPSA ≤ 140 Ų)
In the design of 5,8-quinolinedione (B78156) derivatives, these parameters were calculated to ensure the compounds met the criteria for potential oral bioavailability. mdpi.com Predicting these properties helps filter out compounds with unfavorable ADME characteristics early in the development process. nih.gov
Role of Bridging Moieties and Heterocyclic Fusions in Modulating Activity
Modifying the core quinoline structure through the fusion of other heterocyclic rings or the introduction of different bridging moieties can lead to novel compounds with unique biological activities.
Heterocyclic Fusions: The fusion of an indole (B1671886) ring to a quinoline scaffold results in indolo[2,3-b]quinolines, a class of compounds that have been identified as cytotoxic agents and inhibitors of DNA topoisomerase II. nih.gov This demonstrates how creating a more complex, rigid ring system can confer a specific mechanism of action. Other research has focused on attaching various heteroaryl systems, such as pyrazole (B372694) or pyridine, to the 3-position of a methylquinolinone core, leading to compounds with potential anticancer activity. rsc.orgnih.gov
Bridging Moieties: The nature of the linker or bridge between the quinoline core and a substituent group significantly influences activity. As noted previously, 4-thioquinoline derivatives were more effective anti-tubercular agents than their 4-oxyquinoline counterparts, and the activity could be restored in the latter by oxidation to a sulfoxide (B87167) (-SO-) bridge. semanticscholar.org In a different study on Mannich bases, the introduction of an aromatic ring at the methylene (B1212753) bridging carbon was found to decrease both toxicity and selectivity, highlighting the structural importance of this linker. acs.org
Investigation of Stereochemical Influence on Biological Interactions
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on biological activity. nih.gov While 6-Methylquinolin-3-ol itself is an achiral molecule, the introduction of a chiral center during derivative design would make stereochemical considerations critical. Biological systems, such as enzymes and receptors, are chiral and can interact differently with the various stereoisomers (enantiomers or diastereomers) of a drug. nih.gov
This differential interaction can lead to one isomer being significantly more active than the other. For example, in a study of 3-Br-acivicin isomers, only those with the natural (5S, αS) stereochemistry displayed significant antiplasmodial activity, suggesting a stereoselective uptake mechanism. mdpi.com Similarly, research on flavanols demonstrated that their uptake, metabolism, and in vivo vasodilatory activity are dependent on their stereochemical configuration, with (-)-epicatechin (B1671481) being the most active isomer. nih.gov Therefore, if a chiral derivative of this compound were to be developed, the separation and individual testing of its stereoisomers would be essential to identify the most pharmacologically active form.
Chemoinformatic and Library Screening Approaches for SAR Elucidation
Modern SAR elucidation relies heavily on high-throughput methods and computational tools to rapidly analyze large numbers of compounds.
Library Screening: This approach involves the synthesis and biological evaluation of a large collection, or library, of structurally related compounds to quickly map the SAR for a particular scaffold. For instance, the SAR of a quinolinol-5-sulfonamide scaffold was explored by preparing and evaluating a crude sulfonamide library, which allowed for the rapid identification of key structural features required for activity. nih.gov
Chemoinformatic Approaches: Chemoinformatics employs computational methods to analyze and predict chemical and biological data. Beyond the QSAR models discussed earlier, techniques like molecular docking are used to predict how a molecule binds to the active site of a protein, providing insights into the structural basis of its activity. researchgate.net Computational chemistry methods, such as Density Functional Theory (DFT), can be used to calculate molecular properties like Frontier Molecular Orbitals to understand the electronic characteristics and reactivity of a compound. nih.gov Furthermore, machine learning and artificial intelligence, often trained on large chemical databases, are increasingly used to build predictive models for drug-likeness, ADME properties, and biological activity. nih.gov
Computational Chemistry and Theoretical Investigations of 6 Methylquinolin 3 Ol
Density Functional Theory (DFT) Calculations for Electronic Structure, Stability, and Reactivity
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to determine the electronic structure and properties of molecules. For 6-Methylquinolin-3-OL, DFT calculations, typically using functionals like B3LYP with a basis set such as 6-311++G(d,p), are employed to optimize the molecular geometry to its lowest energy state. cnr.itrsc.orgresearchgate.net This process yields crucial information about bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional shape.
The stability of the molecule is inferred from its total energy, where a lower energy value suggests a more stable conformation. DFT calculations can elucidate the distribution of electron density, highlighting electronegative and electropositive regions within the molecule, which is fundamental to understanding its reactivity. rsc.orgrsc.org The reactivity of quinoline (B57606) derivatives is influenced by their electronic structure; for instance, the presence of electron-donating or electron-withdrawing groups can significantly alter the electron density and, consequently, the chemical stability and reactivity of the molecule. rsc.org
Table 1: Illustrative Optimized Geometrical Parameters for this compound based on DFT Calculations
This table presents hypothetical data representative of what would be obtained from a DFT/B3LYP calculation for illustrative purposes.
| Parameter | Bond | Predicted Value |
| Bond Length | C3-O | 1.36 Å |
| C6-C(methyl) | 1.51 Å | |
| N1-C2 | 1.31 Å | |
| N1-C8a | 1.37 Å | |
| Bond Angle | C2-C3-C4 | 119.5° |
| C5-C6-C7 | 120.1° | |
| C2-N1-C8a | 117.8° | |
| Dihedral Angle | C4-C3-C2-N1 | 0.5° |
Analysis of Frontier Molecular Orbitals (FMO) and Quantum Reactivity Descriptors
Frontier Molecular Orbital (FMO) theory is pivotal for explaining chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic character. Conversely, the LUMO is the orbital that is most likely to accept electrons, reflecting its electrophilic character.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. rsc.org A large energy gap implies high stability and low reactivity, characteristic of a "hard" molecule. A small energy gap suggests the molecule is more polarizable and reactive, often termed a "soft" molecule, as it requires less energy to promote an electron to an excited state. rsc.org
From the energies of the HOMO and LUMO, several quantum reactivity descriptors can be calculated:
Ionization Potential (I): Approximated as -EHOMO
Electron Affinity (A): Approximated as -ELUMO
Electronegativity (χ): (I + A) / 2
Chemical Hardness (η): (I - A) / 2
Global Softness (S): 1 / (2η)
Electrophilicity Index (ω): χ² / (2η)
These descriptors provide a quantitative framework for predicting how this compound will behave in chemical reactions. rsc.orgrsc.org
Table 2: Representative Quantum Reactivity Descriptors for this compound
This table contains hypothetical data based on typical values for quinoline derivatives to illustrate the output of FMO analysis.
| Descriptor | Symbol | Predicted Value |
| HOMO Energy | EHOMO | -5.8 eV |
| LUMO Energy | ELUMO | -1.2 eV |
| Energy Gap | ΔE | 4.6 eV |
| Ionization Potential | I | 5.8 eV |
| Electron Affinity | A | 1.2 eV |
| Electronegativity | χ | 3.5 eV |
| Chemical Hardness | η | 2.3 eV |
| Global Softness | S | 0.22 eV⁻¹ |
| Electrophilicity Index | ω | 2.66 eV |
Molecular Docking Simulations for Ligand-Receptor Interactions and Binding Affinity Predictions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). This method is crucial in drug discovery for identifying potential biological targets and predicting the strength of the interaction.
The simulation places the ligand into the binding site of a receptor and calculates a "docking score," which estimates the binding affinity, often expressed in kcal/mol. A lower (more negative) score generally indicates a more stable and favorable interaction. Docking studies on quinoline derivatives have explored their potential as inhibitors for various enzymes, such as kinases. nih.gov The analysis of the docked pose reveals specific interactions like hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and amino acid residues in the receptor's active site, providing a rationale for its binding affinity.
For this compound, docking simulations could be performed against a range of cancer-related kinases or other enzymes to predict its potential as an inhibitor. The results would guide which derivatives might have enhanced activity and selectivity.
In Silico Prediction of Biological Mechanisms and Pharmacological Profiles
Building upon docking simulations, in silico methods can predict the broader biological and pharmacological profiles of a compound. By computationally screening this compound against databases of known protein structures, potential biological targets can be identified. This helps to hypothesize its mechanism of action. For example, if the compound consistently docks with high affinity to a particular family of enzymes, such as serine/threonine kinases, it could be predicted to function as a kinase inhibitor. nih.gov
Quantitative Structure-Activity Relationship (QSAR) models can further refine these predictions. By comparing the structural features and computed properties of this compound with a dataset of compounds with known biological activities, QSAR can predict its potency and pharmacological profile. mdpi.com These predictive models are instrumental in prioritizing compounds for synthesis and experimental testing.
Theoretical Spectroscopy (Infrared, NMR) for Predictive and Comparative Analysis
Computational methods can simulate the spectroscopic properties of molecules, providing a powerful tool for structure verification and analysis. DFT calculations can predict the vibrational frequencies that correspond to peaks in an Infrared (IR) spectrum. These theoretical spectra can be compared with experimental data to confirm the molecular structure and assign specific vibrational modes to observed absorption bands. For quinoline derivatives, characteristic C-H, C=C, C-N, and O-H stretching and bending vibrations can be accurately predicted.
Similarly, the Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, can predict the Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). Comparing the calculated chemical shifts with experimental spectra helps in the complete assignment of signals, which can be particularly complex for heterocyclic aromatic systems like quinolines.
Table 3: Illustrative Predicted ¹³C and ¹H NMR Chemical Shifts (δ, ppm) for this compound
This table presents hypothetical NMR data to demonstrate the output of GIAO/DFT calculations. Actual values may vary.
| Atom | Predicted ¹³C Shift (ppm) | Atom | Predicted ¹H Shift (ppm) |
| C2 | 145.2 | H2 | 8.65 |
| C3 | 154.1 | H4 | 7.21 |
| C4 | 115.8 | H5 | 7.85 |
| C4a | 128.5 | H7 | 7.40 |
| C5 | 129.3 | H8 | 7.98 |
| C6 | 136.4 | OH | 9.80 |
| C7 | 127.9 | CH₃ | 2.45 |
| C8 | 122.1 | ||
| C8a | 147.6 | ||
| CH₃ | 21.5 |
Computational Studies on Electrochemical Properties and Oxidation/Reduction Potentials
Computational electrochemistry uses theoretical methods to predict the redox properties of molecules. Using DFT, the oxidation and reduction potentials of this compound can be calculated. youtube.com These calculations typically involve determining the Gibbs free energy change for the relevant electron transfer reactions. The ionization potential (related to oxidation) and electron affinity (related to reduction) obtained from FMO analysis provide a first approximation of these properties.
These predictions are valuable for understanding the molecule's behavior in electrochemical applications, such as in sensors or electrochromic materials, and for predicting its metabolic fate, as many biological processes involve redox reactions. unimore.it Studies on related quinoline derivatives have shown a strong correlation between their chemical structure (e.g., the presence of electron-donating or electron-withdrawing groups) and their measured oxidation and reduction potentials. nih.govresearchgate.net Computational models can effectively rationalize these experimental findings. researchgate.netnih.govresearchgate.net
Predictive Toxicology and ADME (Absorption, Distribution, Metabolism, Excretion) Studies
Before a compound can be considered for therapeutic use, its safety and pharmacokinetic properties must be evaluated. In silico ADME/Tox prediction offers a rapid and cost-effective way to screen compounds early in the discovery process.
Various computational models and software can predict the ADME properties of this compound. These predictions often include:
Lipinski's Rule of Five: Assesses drug-likeness based on properties like molecular weight, logP (lipophilicity), and the number of hydrogen bond donors and acceptors.
Aqueous Solubility: Predicts how well the compound dissolves in water.
Blood-Brain Barrier (BBB) Permeation: Indicates whether the compound is likely to enter the central nervous system.
CYP450 Enzyme Inhibition: Predicts potential drug-drug interactions.
Predictive toxicology models can estimate potential adverse effects, such as mutagenicity (e.g., Ames test prediction), carcinogenicity, and organ-specific toxicity. These predictions are based on statistical analysis of the structural features of the molecule compared to large databases of known toxic compounds.
Table 4: Representative Predicted ADME Properties for this compound
This table illustrates a typical output from an in silico ADME prediction tool.
| Property | Predicted Value/Descriptor | Compliance |
| Molecular Weight | 159.19 g/mol | Yes (< 500) |
| LogP (Lipophilicity) | 2.1 | Yes (< 5) |
| Hydrogen Bond Donors | 1 | Yes (< 5) |
| Hydrogen Bond Acceptors | 2 | Yes (< 10) |
| Lipinski's Rule Violations | 0 | Yes |
| Aqueous Solubility (logS) | -2.5 | Moderately Soluble |
| BBB Permeation | High | - |
| Bioavailability Score | 0.55 | Good |
Advanced Applications and Material Science Research of 6 Methylquinolin 3 Ol
Development in Optoelectronic Devices and Organic Semiconductors
Direct research detailing the use of 6-Methylquinolin-3-OL in optoelectronic devices or as an organic semiconductor is not readily found in peer-reviewed literature. However, the broader family of hydroxyquinoline derivatives, particularly tris(8-hydroxyquinoline)aluminum (Alq3), is a benchmark material in the field of Organic Light-Emitting Diodes (OLEDs) and organic electronics. These materials function as electron transporters and emissive layers. The performance of such materials is tied to their molecular structure, which influences their charge transport capabilities and photophysical properties. For instance, studies on complexes like tris-(8-hydroxyquinoline) aluminum (AlQ3) and 8-hydroxyquinoline (B1678124) zinc (ZnQ2) show that their film properties and optical band gaps, which are crucial for semiconductor applications, can be tuned. While this compound shares a hydroxyquinoline core, specific data on its semiconducting properties, such as charge mobility and energy levels (HOMO/LUMO), would be required to assess its potential in this area.
Applications in Light-Emitting Diodes (LEDs)
There is no specific research available detailing the application of this compound in light-emitting diodes. The development of materials for OLEDs often involves modifying core structures like quinoline (B57606) to achieve desired emission colors, efficiency, and stability. For example, various 6-substituted 1,3-diphenylpyrazolo[3,4-b]quinoline derivatives have been synthesized and used as dopants in emissive layers of OLEDs, producing bright green light. The specific substitution pattern on the quinoline ring is critical for tuning the electroluminescent properties. Without experimental data on the luminescence and charge-transport characteristics of this compound or its metal complexes, its suitability for LED applications remains hypothetical.
Fabrication of Functional Dyes and Pigments
The parent compound, 6-methylquinoline (B44275), is known to be a precursor in the synthesis of dyes. For instance, it is used in the production of fluorescent dyes and is a component in the synthesis of Quinoline Yellow, a food colorant. Quinoline Yellow is prepared by sulfonating a mixture that can include 2-(2-(6-methylquinolyl))indane-1,3-dione. While this compound is listed commercially under the category of dyes and pigments, specific research detailing its use or the properties of any dyes fabricated from it is not available. Functional dyes are valued for responding to external stimuli, and the hydroxy and methyl groups on the this compound structure offer sites for further chemical modification to potentially create such properties.
Development of Chemosensors for Specific Analytes (e.g., Thiol-containing Amino Acids)
No studies have been identified that utilize this compound as a chemosensor for thiol-containing amino acids or other analytes. The development of fluorescent chemosensors often relies on molecules that change their photophysical properties upon binding a target analyte. The 8-hydroxyquinoline scaffold is a well-known chelator that can exhibit chelation-enhanced fluorescence (CHEF). Researchers have modified this structure to create sensors for various targets, including protein kinases. For example, replacing a sulfonamide group on an 8-hydroxyquinoline-based fluorophore resulted in a significant shift in its fluorescence emission upon binding Mg2+. While the 3-hydroxyquinoline (B51751) structure of this compound also has the potential for metal chelation, its specific binding properties and resulting fluorescence response with analytes like thiols have not been reported.
Potential in Non-Linear Optical (NLO) Applications
The field of non-linear optics (NLO) utilizes materials that alter the properties of light, which is crucial for optical computing and communication. Organic molecules with extensive π-conjugated systems and electron-donating/withdrawing groups are promising NLO candidates. While numerous quinoline derivatives have been investigated for their NLO properties, there is no specific research evaluating this compound. Studies on related molecules, such as quinoline-chalcone derivatives and quinoline-carbazole compounds, have demonstrated significant NLO responses. Theoretical calculations, like Density Functional Theory (DFT), are often used to predict the hyperpolarizability of new structures. Such computational and experimental studies would be necessary to determine if this compound possesses any significant NLO properties.
Role as Ligands in Coordination Chemistry
The quinoline nucleus is a common structural motif in ligands used in coordination chemistry. The nitrogen atom in the quinoline ring and the oxygen atom of the hydroxyl group in this compound can act as donor atoms to coordinate with metal ions, forming stable complexes. While extensive research exists on the coordination chemistry of its isomer, 8-hydroxyquinoline, specific studies detailing the synthesis and characterization of metal complexes with this compound are sparse. A patent document lists this compound in the context of chemical compounds that can act as ligands, but detailed academic studies on its coordination behavior, the structure of its complexes, and their potential applications in areas like catalysis or materials science are not prevalent. google.com
| Compound Name | Mentioned Role | Source Type |
| This compound | Ligand | Patent google.com |
Future Research Directions and Translational Perspectives for 6 Methylquinolin 3 Ol
Exploration of Novel and Sustainable Synthetic Methodologies
The development of efficient and environmentally benign synthetic routes is a primary focus in modern chemistry. For 6-Methylquinolin-3-OL, future research will likely concentrate on moving beyond traditional synthesis methods, which can be inefficient and produce significant waste. researchgate.net The emphasis will be on creating novel, sustainable methodologies that are both economically viable and ecologically sound.
Key areas of exploration will include:
Microwave-Assisted Synthesis: This technique can accelerate reaction times and improve yields for quinoline (B57606) derivatives. nih.gov
Ultrasound-Assisted Synthesis: The use of ultrasonic irradiation offers another green approach to synthesizing quinoline compounds. nih.gov
One-Pot Synthesis: These methods improve efficiency by combining multiple reaction steps into a single procedure, reducing the need for intermediate purification and minimizing solvent use. nih.gov
Use of Greener Solvents: Research into replacing hazardous organic solvents with more environmentally friendly alternatives, such as water or ionic liquids, is a critical area of sustainable chemistry.
Table 1: Comparison of Traditional vs. Green Synthesis Approaches for Quinoline Derivatives
| Feature | Traditional Synthesis Methods | Green Synthesis Approaches |
| Energy Consumption | Often high due to prolonged heating | Reduced through methods like microwave and ultrasound assistance |
| Solvent Use | Reliant on hazardous organic solvents | Focus on solvent-free reactions or use of benign solvents |
| Reaction Time | Can be lengthy | Significantly shorter reaction times |
| Waste Generation | High, with the production of byproducts | Minimized through atom economy and one-pot synthesis |
| Catalysts | Often uses stoichiometric and hazardous catalysts | Employs recyclable and non-toxic catalysts |
Deeper Elucidation of Undiscovered Biological Mechanisms and Targets
The quinoline nucleus is a privileged scaffold in drug discovery, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. mdpi.com For this compound, a crucial future direction will be to uncover its specific biological mechanisms and identify its molecular targets. This will involve comprehensive screening against various cell lines and biological assays to determine its potential therapeutic applications.
Future research in this area will likely focus on:
Target Identification: Utilizing techniques like proteomics and chemoproteomics to identify the specific proteins and pathways that this compound interacts with.
Mechanism of Action Studies: Investigating how this compound exerts its biological effects at a molecular level, which could involve studies on enzyme inhibition, receptor binding, or modulation of gene expression.
Exploration of New Therapeutic Areas: Screening this compound for activity against a broader range of diseases, including neurodegenerative disorders and metabolic diseases, based on the known activities of other quinoline derivatives.
Integration of Advanced Artificial Intelligence and Machine Learning in Drug Discovery and Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery process by accelerating the identification and optimization of new drug candidates. mednexus.orgnih.gov For this compound and its future derivatives, AI and ML can be instrumental in several ways:
Predictive Modeling: AI algorithms can be trained on existing data for quinoline derivatives to predict the biological activity, toxicity, and pharmacokinetic properties of new compounds, including novel derivatives of this compound. mdpi.comnih.gov
De Novo Drug Design: Generative AI models can design entirely new molecules based on the this compound scaffold with optimized properties for specific biological targets. nih.gov
Virtual Screening: ML models can rapidly screen large virtual libraries of compounds to identify those with the highest probability of being active, saving significant time and resources compared to traditional high-throughput screening. mdpi.com
Table 2: Applications of AI and Machine Learning in the Drug Discovery Pipeline for this compound Derivatives
| Stage of Drug Discovery | Application of AI/ML | Potential Impact |
| Target Identification | Analysis of large biological datasets to identify novel drug targets. | Increased precision in identifying disease-relevant targets. |
| Hit Identification | Virtual screening of compound libraries to identify initial hits. mdpi.com | Faster and more cost-effective identification of lead compounds. |
| Lead Optimization | Predictive modeling of ADMET properties to guide chemical modifications. | Design of compounds with improved safety and efficacy profiles. |
| Preclinical Development | Analysis of preclinical data to predict clinical trial outcomes. | Higher success rates in clinical trials. |
Development of Multi-Targeted Therapeutic Agents Based on the Quinoline Scaffold
The concept of "one drug, multiple targets" is gaining traction in the treatment of complex diseases like cancer and neurodegenerative disorders. nih.gov The quinoline scaffold is well-suited for the development of multi-targeted agents due to its ability to be functionalized at multiple positions. researchgate.net Future research on this compound could focus on designing derivatives that can simultaneously interact with multiple biological targets.
This approach offers several potential advantages:
Enhanced Efficacy: Targeting multiple pathways involved in a disease can lead to a more potent therapeutic effect.
Reduced Drug Resistance: By hitting multiple targets, the likelihood of resistance developing through mutations in a single target is reduced.
Improved Safety Profile: A multi-targeted agent may achieve its therapeutic effect at a lower dose, potentially reducing side effects.
Expanding Applications in Emerging Material Science Fields
Beyond its potential in medicine, the quinoline scaffold has applications in materials science, including the development of dyes, sensors, and electronic materials. acs.org Future research could explore the potential of this compound and its derivatives in these emerging fields.
Potential areas of investigation include:
Organic Light-Emitting Diodes (OLEDs): Quinoline derivatives have been investigated for their use in OLEDs due to their fluorescent properties.
Chemosensors: The quinoline structure can be modified to create sensors that can detect specific ions or molecules.
Corrosion Inhibitors: Certain quinoline compounds have shown promise as corrosion inhibitors for various metals.
Focus on Green Chemistry Principles in the Synthesis and Development of this compound and its Derivatives
The principles of green chemistry are increasingly being integrated into the synthesis and development of chemical compounds to minimize their environmental impact. magtech.com.cnrjpn.orgfirp-ula.org For this compound, a strong future focus will be on applying these principles throughout its lifecycle.
The twelve principles of green chemistry provide a framework for this approach, including:
Waste Prevention: Designing synthetic pathways that minimize the generation of waste. nih.gov
Atom Economy: Maximizing the incorporation of all materials used in the process into the final product. nih.gov
Use of Safer Solvents and Auxiliaries: Minimizing or eliminating the use of hazardous solvents. rjpn.org
Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible. rjpn.org
Use of Renewable Feedstocks: Utilizing starting materials derived from renewable resources. nih.gov
Design for Degradation: Designing compounds that will break down into innocuous products at the end of their use. nih.gov
By embracing these principles, the future development of this compound and its derivatives can be pursued in a manner that is both scientifically advanced and environmentally responsible. jptcp.com
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 6-Methylquinolin-3-OL, and how can purity be optimized?
- Methodological Answer : The compound can be synthesized via nitration and reduction of precursor quinolines. For example, regioselective nitration at the 3-position of 6-methylquinoline followed by reduction (e.g., using Fe powder in AcOH/EtOH) yields 6-Methylquinolin-3-amine, which can be oxidized to the target compound . Purity optimization involves recrystallization from ethanol or methanol and monitoring via HPLC with UV detection (λ = 254 nm).
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR : and NMR (in DMSO-d6) to confirm substituent positions (e.g., methyl at C6, hydroxyl at C3).
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (CHNO, theoretical 159.185 g/mol) .
- FT-IR : O–H stretching (~3200 cm) and aromatic C=C vibrations (~1600 cm) .
Q. Which in vitro assays are suitable for preliminary evaluation of its antimicrobial activity?
- Methodological Answer : Use broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Minimum Inhibitory Concentration (MIC) values can be compared to reference drugs like ciprofloxacin .
Advanced Research Questions
Q. How can structural contradictions between computational predictions and experimental crystallographic data be resolved?
- Methodological Answer :
- Perform X-ray crystallography (e.g., using SHELXL for refinement ) to resolve bond angles/planarity discrepancies.
- Validate computational models (DFT or MD simulations) against experimental torsion angles and hydrogen-bonding networks .
- Use R-factor analysis (<5%) and residual density maps to confirm accuracy .
Q. What experimental designs are effective for studying its mechanism in oxidative stress-induced apoptosis?
- Methodological Answer :
- ROS Detection : Use DCFH-DA fluorescence in cancer cell lines (e.g., HeLa or MCF-7) with flow cytometry.
- Apoptosis Markers : Measure caspase-3/7 activation via fluorometric assays and validate with Western blotting (e.g., PARP cleavage) .
- Control Strategies : Include antioxidants (e.g., NAC) to confirm ROS-mediated pathways .
Q. How can researchers optimize the synthesis of this compound derivatives for enhanced bioactivity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Introduce substituents at C4/C8 (e.g., halogens or methoxy groups) via Ullmann coupling or nucleophilic aromatic substitution .
- Biological Screening : Prioritize derivatives with logP <3 (to balance lipophilicity) and test against target enzymes (e.g., topoisomerase II via DNA relaxation assays) .
Data Analysis & Validation
Q. What statistical approaches address variability in biological replicate data?
- Methodological Answer : Use ANOVA with post-hoc Tukey tests for multi-group comparisons. For dose-response curves, apply nonlinear regression (e.g., IC calculation via GraphPad Prism). Report mean ± SD with n ≥3 .
Q. How should crystallographic data be validated to ensure reliability?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
